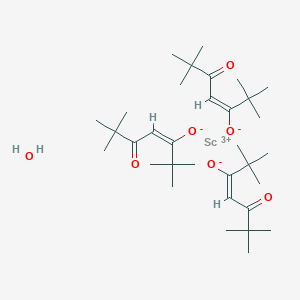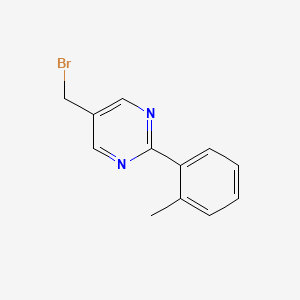
Stibine, bis(pentafluorophenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stibine, bis(pentafluorophenyl)phenyl- is an organoantimony compound characterized by the presence of two pentafluorophenyl groups and one phenyl group attached to a central antimony atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stibine, bis(pentafluorophenyl)phenyl- typically involves the reaction of antimony trichloride with pentafluorophenyl lithium and phenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the reactants.
Industrial Production Methods
Industrial production of Stibine, bis(pentafluorophenyl)phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Stibine, bis(pentafluorophenyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The pentafluorophenyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of organoantimony derivatives.
Applications De Recherche Scientifique
Stibine, bis(pentafluorophenyl)phenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organoantimony compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Stibine, bis(pentafluorophenyl)phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, accepting electron pairs from other molecules. This property makes it useful in catalysis and in the formation of coordination complexes. The specific pathways involved depend on the context of its use, such as in catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(pentafluorophenyl)borate: This compound also contains pentafluorophenyl groups and is used as a weakly coordinating anion in various applications.
Bis(pentafluorophenyl)mercury: Similar in structure, this compound is used in coordination chemistry and has unique properties due to the presence of mercury.
Uniqueness
Stibine, bis(pentafluorophenyl)phenyl- is unique due to the presence of antimony, which imparts distinct chemical properties compared to similar compounds containing boron or mercury
Propriétés
Numéro CAS |
21041-56-5 |
|---|---|
Formule moléculaire |
C18H5F10Sb |
Poids moléculaire |
533.0 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentafluorophenyl)-phenylstibane |
InChI |
InChI=1S/2C6F5.C6H5.Sb/c2*7-2-1-3(8)5(10)6(11)4(2)9;1-2-4-6-5-3-1;/h;;1-5H; |
Clé InChI |
QBCOHNFSGAVGGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sb](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
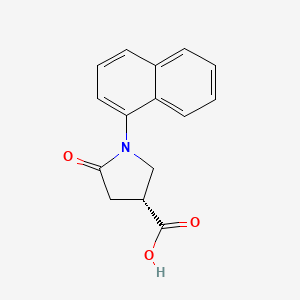

![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)

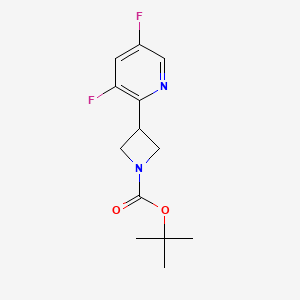
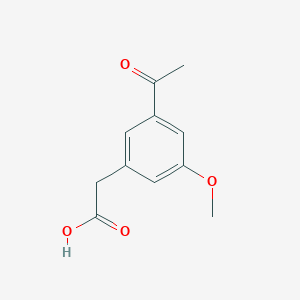
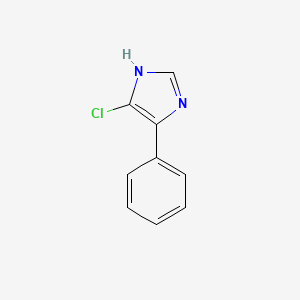


![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
